US10308634, Beispiel 11

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

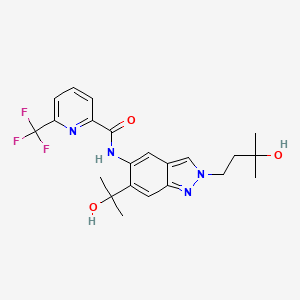

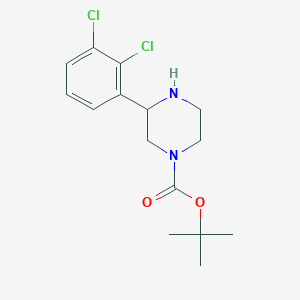

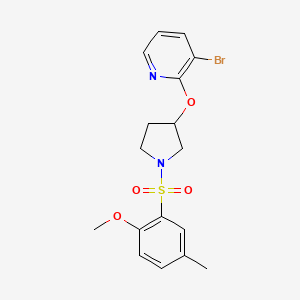

Irak4-IN-20 is a useful research compound. Its molecular formula is C22H25F3N4O3 and its molecular weight is 450.462. The purity is usually 95%.

BenchChem offers high-quality Irak4-IN-20 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Irak4-IN-20 including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Rolle bei Entzündungen und Malignität

Die intrazelluläre Serin/Threonin-Interleukin-1-Rezeptor-assoziierte Kinase 4 (IRAK4) ist für die meisten Signalwege durch aktivierte Toll-like-Rezeptoren (TLRs) erforderlich. Die Aktivierung von IRAK4 treibt die Aktivierung des Kernfaktors Kappa B (NF-κB) an und fördert so das Zellüberleben, Entzündungen und andere Aspekte der adaptiven Immunantwort .

Anwendung in der Krebsforschung

Der IRAK4-Signalweg kann von Krebszellen übernommen werden und zum Überleben und zur Proliferation von malignen Zellen führen. Ungeeignete IRAK4-Aktivität wurde mit dem Fortschreiten des myelodysplastischen Syndroms (MDS), anderer hämatologischer Malignitäten und einiger solider Tumoren in Verbindung gebracht .

Antitumor-Effekte

Präklinische Krebsmodelle zeigen, dass die IRAK4-Inhibition Antitumor-Effekte hat. Als solche ist die Inhibition von IRAK4 ein aufkommendes und attraktives Ziel für die Tumorsuppression .

Behandlung von Autoimmunerkrankungen

IRAK4 ist ein kritischer Mediator in der NF-κB-regulierten entzündlichen Signalübertragung und hat sich als ein vielversprechendes therapeutisches Ziel für die Behandlung von Autoimmunerkrankungen herauskristallisiert .

Verbesserung von Peritonitis und entzündlicher Darmerkrankung

Ein neuartiger niedermolekularer IRAK4-Kinase-Inhibitor, DW18134, wurde gefunden, um die Verhaltenswerte in einem LPS-induzierten Peritonitis-Modell signifikant zu verringern. Durch direkte Blockierung der IRAK4-Aktivierung verringerte DW18134 die Infiltration von Lebermangeophagen und die Expression verwandter entzündungsfördernder Zytokine bei Peritonitis-Mäusen .

Wiederherstellung von Darmschäden

Im DSS-induzierten Kolitis-Modell reduzierte DW18134 den Krankheitsaktivitätsindex (DAI) signifikant und normalisierte die Futter- und Wasseraufnahme sowie das Körpergewicht. Darüber hinaus stellte DW18134 Darmschäden wieder her und reduzierte die Expression von entzündungsfördernden Zytokinen bei Mäusen durch Blockierung des IRAK4-Signalwegs .

Schutz der Darmbarrierefunktion

DW18134 schützte die von DSS bedrohte Darmbarrierefunktion durch die Hochregulierung der Tight-Junction-Genexpression .

Potenzieller therapeutischer Wert bei der Behandlung von Lupus

Reaktionen, die von TLR7 und TLR9 abhängen, werden auch durch IRAK4-Inhibitoren gehemmt, was darauf hindeutet, dass die IRAK4-Inhibition einen therapeutischen Wert bei der Behandlung von Lupus haben könnte .

Wirkmechanismus

Target of Action

IRAK4-IN-20, also known as US10308634, Example 11, primarily targets the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a crucial serine/threonine protein kinase that belongs to the IRAK family and plays a pivotal role in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways . It is necessary for most signaling by activated TLRs .

Mode of Action

The compound interacts with IRAK4, inhibiting its kinase activity . Irak4 also has a non-kinase function in a variety of cell types, attributed to the myddosome complex formed by irak4 with myd88, irak-2, and irak-1 . This complex can activate downstream effector TRAF6 despite inhibition of the kinase domain of IRAK4 .

Biochemical Pathways

IRAK4 is part of the Myddosome signaling pathway and is essential for signaling downstream of TLRs and the IL-1R family in immune cells . Activation of IRAK4 drives activation of nuclear factor kappa B (NF-κB), promoting cell survival, inflammation, and other aspects of the adaptive immune response . Inappropriate IRAK4 activity has been linked with the progression of various malignancies .

Pharmacokinetics

For instance, GS-5718, an oral IRAK4 inhibitor, showed low-to-moderate pharmacokinetic variability with a median half-life of 25 to 33 hours and 1.6 to 2.4-fold accumulation at steady-state, which was achieved by Day 5-7 of dosing .

Result of Action

The inhibition of IRAK4 by IRAK4-IN-20 can lead to the suppression of the NF-κB pathway, which supports cell survival . This can potentially lead to anti-tumor effects, as inappropriate IRAK4 activity has been linked with the progression of various malignancies .

Biochemische Analyse

Biochemical Properties

IRAK4-IN-20 interacts with various enzymes and proteins, primarily within the TLR and IL-1R signaling pathways . It has been found to bind competitively to the catalytic domain of IRAK4, inhibiting its activity . The nature of these interactions is primarily inhibitory, with IRAK4-IN-20 acting as an ATP-competitive binder .

Cellular Effects

IRAK4-IN-20 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving TLR and IL-1R . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

IRAK4-IN-20 exerts its effects at the molecular level through binding interactions with IRAK4, leading to enzyme inhibition . This results in changes in gene expression, particularly within the TLR and IL-1R signaling pathways .

Metabolic Pathways

IRAK4-IN-20 is involved in the TLR and IL-1R signaling pathways . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N4O3/c1-20(2,31)8-9-29-12-13-10-17(14(21(3,4)32)11-16(13)28-29)27-19(30)15-6-5-7-18(26-15)22(23,24)25/h5-7,10-12,31-32H,8-9H2,1-4H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFPCWIBSBZRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1C=C2C=C(C(=CC2=N1)C(C)(C)O)NC(=O)C3=NC(=CC=C3)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide](/img/structure/B2441989.png)

![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2441993.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2441995.png)

![3-(2H-1,3-benzodioxol-5-yl)-5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-1,2,4-oxadiazole](/img/structure/B2441998.png)

![5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide](/img/structure/B2442002.png)